molecular formula C9H11NO3+ B1240116 Tyrosine cation radical

Tyrosine cation radical

Cat. No. B1240116
M. Wt: 181.19 g/mol
InChI Key: MULVJZGDDYHMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosinyl radical cation is an alpha-amino-acid radical cation. It derives from a tyrosine. It is a conjugate acid of a tyrosinyl radical.

Scientific Research Applications

1. Role in Enzymatic Reactions

The tyrosine cation radical is implicated in the catalytic cycles of various enzymes. For instance, it is a crucial cofactor in the water-oxidizing enzyme, photosystem II (PSII), and in cytochrome c oxidase, where it forms a radical during the catalytic oxygen-oxygen bond-cleavage process (Hoganson & Tommos, 2004).

2. Involvement in Cytochrome P450cam Reactions

Studies reveal that tyrosine radicals are formed in the reaction of cytochrome P450cam with peroxy acids. This finding challenges the assumption of porphyrin-π-cation radical formation in the natural reaction cycle, indicating a more complex role for tyrosine radicals (Schünemann et al., 2004).

3. Tyrosine Radical Dynamics in Flavoenzymes

Research on the flavoenzyme TrmFO demonstrates the formation of a protonated this compound, TyrOH•+, which decays through charge recombination. This study provides insights into the role of tyrosine in redox chains involving tyrosyl intermediates (Nag et al., 2017).

4. Observation in Myoglobin Oxidase Model

Direct observation of a tyrosyl radical in a functional oxidase model in myoglobin during reactions with H2O2 and O2 supports the proposed enzymatic mechanism involving tyrosyl radicals (Yu et al., 2014).

5. Gas-phase Stability in Amino Acid Derivatives

Stable radical cations of dimeric amino acid derivatives of tyrosine have been observed, providing insights into the stabilization mechanisms involving hydrogen bonding between amino acid derivatives (Ke et al., 2006).

6. Use in Studying Ribonucleotide Reductase

Tyrosyl radicals are used to study the mechanism of ribonucleotide reductase, a key enzyme in DNA synthesis. Fluorotyrosines have been incorporated into this enzyme to understand the formation and reactivity of tyrosyl radicals (Minnihan et al., 2011).

7. Structural Analysis in Peptide Cation Radicals

UV/Vis photodissociation action spectroscopy has been applied to tyrosine peptide cation radicals, aiding in understanding oxidative intramolecular electron transfer in these systems (Viglino et al., 2016).

properties

Molecular Formula

C9H11NO3+

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/q+1

InChI Key

MULVJZGDDYHMNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[OH+]

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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